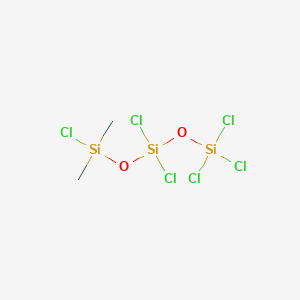![molecular formula C13H17NO2Si B14299322 1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]- CAS No. 119340-68-0](/img/structure/B14299322.png)
1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]- is a compound belonging to the isoindole family. Isoindoles are heterocyclic compounds containing a nitrogen atom in a five-membered ring fused to a benzene ring. This particular compound is characterized by the presence of a trimethylsilyl group, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]- can be achieved through various methods. One common approach involves the cyclization of benzyl azides with α-aryldiazoesters under rhodium catalysis. This reaction proceeds through the nucleophilic attack of the azide onto a rhodium carbenoid, followed by the release of nitrogen gas and tautomerization of the intermediate imino esters .
Another method involves the coupling of N-chloroimines with α-diazo-α-phosphonoacetates under rhodium(III) catalysis, followed by dechlorinative and dephosphonative steps . Additionally, α-azido carbonyl compounds bearing a 2-alkenylaryl moiety can undergo 1,3-dipolar cycloaddition with azides and 6π-electrocyclization to form isoindole derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindole-1,3-diones.
Reduction: Reduction reactions can convert the compound into isoindoline derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions include isoindole-1,3-diones, isoindoline derivatives, and various substituted isoindoles.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as protein kinase CK2, by binding to the ATP-binding site and preventing substrate phosphorylation . This inhibition can disrupt various cellular processes, leading to potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Isoindole-1,3(2H)-diimine: Another isoindole derivative with distinct chemical properties.
2-Ethyl-1H-isoindole-1,3(2H)-dithione: A compound with a similar core structure but different functional groups.
1H-Isoindole, 2,3-dihydro-: A reduced form of isoindole with unique reactivity.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[2-(trimethylsilyl)ethyl]- is unique due to the presence of the trimethylsilyl group, which enhances its stability and reactivity. This functional group also allows for selective modifications, making the compound versatile for various applications.
Propriétés
Numéro CAS |
119340-68-0 |
|---|---|
Formule moléculaire |
C13H17NO2Si |
Poids moléculaire |
247.36 g/mol |
Nom IUPAC |
2-(2-trimethylsilylethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C13H17NO2Si/c1-17(2,3)9-8-14-12(15)10-6-4-5-7-11(10)13(14)16/h4-7H,8-9H2,1-3H3 |
Clé InChI |
ICXYACHRXUEOOD-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CCN1C(=O)C2=CC=CC=C2C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14299239.png)
![[Bis(trimethylgermyl)methylene]bis(trimethylsilane)](/img/structure/B14299247.png)


![N-Ethyl-4-[(E)-(4-methoxyphenyl)diazenyl]aniline](/img/structure/B14299274.png)


![1-[3-Anilino-2-(pyrrolidin-1-yl)propoxy]-2-methylpropan-2-ol](/img/structure/B14299297.png)
![Ethoxy{3-[(oxiran-2-yl)methoxy]propyl}di(propan-2-yl)silane](/img/structure/B14299301.png)
![1,2,3,4,7,7-Hexachloro-5-(phenoxymethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B14299308.png)

![(3E)-3-[(2-Methylphenyl)imino]-1-phenylbutan-1-one](/img/structure/B14299316.png)
![2-[Hydrazinylidene(phenyl)methyl]-4-methylaniline](/img/structure/B14299323.png)

